molecular formula C12H19N3O3S B13952551 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide CAS No. 63494-59-7

2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide

Cat. No.: B13952551
CAS No.: 63494-59-7
M. Wt: 285.36 g/mol
InChI Key: VRTOUXLCIHBNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide is a complex organic compound with a unique structure that includes an ethyl group, a nitroso group, and a sulphonamide group

Preparation Methods

The synthesis of 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide typically involves multiple steps. One common synthetic route starts with the nitration of an aromatic compound to introduce the nitroso group. This is followed by the introduction of the ethyl group through an alkylation reaction. The final step involves the formation of the sulphonamide group through a reaction with methanesulfonyl chloride under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group.

    Reduction: The nitroso group can be reduced to form an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide can be compared with other similar compounds, such as:

    2-(Ethyl(3-methyl-4-nitrophenyl)amino)-N-methylethanesulphonamide: This compound has a nitro group instead of a nitroso group, which affects its reactivity and biological activity.

    2-(Ethyl(3-methyl-4-aminophenyl)amino)-N-methylethanesulphonamide: This compound has an amine group instead of a nitroso group, leading to different chemical and biological properties

Properties

CAS No.

63494-59-7

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

2-(N-ethyl-3-methyl-4-nitrosoanilino)-N-methylethanesulfonamide

InChI

InChI=1S/C12H19N3O3S/c1-4-15(7-8-19(17,18)13-3)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3

InChI Key

VRTOUXLCIHBNSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCS(=O)(=O)NC)C1=CC(=C(C=C1)N=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.